(4-Iodophenyl)diphenylsulfonium triflate

Catalog No.
S1923573
CAS No.
255056-46-3
M.F
C19H14F3IO3S2
M. Wt
538.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Iodophenyl)diphenylsulfonium triflate

CAS Number

255056-46-3

Product Name

(4-Iodophenyl)diphenylsulfonium triflate

IUPAC Name

(4-iodophenyl)-diphenylsulfanium;trifluoromethanesulfonate

Molecular Formula

C19H14F3IO3S2

Molecular Weight

538.3 g/mol

InChI

InChI=1S/C18H14IS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1

InChI Key

WHQDLCHSPLKATA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-]

(4-Iodophenyl)diphenylsulfonium triflate is an organosulfur compound characterized by the presence of a sulfonium group bonded to two phenyl rings and an iodophenyl substituent. Its empirical formula is C19H14F3IO3S2C_{19}H_{14}F_3IO_3S_2 with a CAS number of 255056-46-3 . This compound is notable for its triflate leaving group, which enhances its reactivity in various chemical transformations.

There is no current information available on the specific mechanism of action of (4-Iodophenyl)diphenylsulfonium triflate. However, similar sulfonium salts can exhibit various functionalities depending on the attached groups. Some may act as catalysts, photoinitiators, or have biological activity depending on their structure [, ].

(4-Iodophenyl)diphenylsulfonium triflate is primarily utilized in nucleophilic substitution reactions. It can react with fluoride ions to form radiolabeled compounds, particularly in the context of radiochemistry where it serves as a precursor for fluorine-18 labeling. Elevated temperatures are often required for these reactions, facilitating the incorporation of fluoride into organic frameworks .

The biological activity of (4-iodophenyl)diphenylsulfonium triflate has been explored primarily in the context of radiopharmaceuticals. It acts as a versatile building block for synthesizing compounds used in positron emission tomography imaging. The compound has shown promising results in terms of radiochemical yields, making it a valuable tool in medical diagnostics .

Several methods exist for synthesizing (4-iodophenyl)diphenylsulfonium triflate:

  • Direct Sulfonation: This involves the reaction of diphenyl sulfide with triflic anhydride and 4-iodoaniline under controlled conditions to yield the desired sulfonium salt.
  • Nucleophilic Substitution: In this method, the sulfonium salt is formed from the reaction of diphenylsulfide with 4-iodophenyl halides in the presence of a base to facilitate the formation of the sulfonium ion .

The primary applications of (4-iodophenyl)diphenylsulfonium triflate include:

  • Radiochemistry: It is extensively used as a precursor for synthesizing radiolabeled compounds, particularly those containing fluorine-18, which are crucial in medical imaging techniques.
  • Organic Synthesis: The compound serves as a reactive intermediate in various organic transformations, especially in the synthesis of complex organic molecules and pharmaceuticals .

Interaction studies involving (4-iodophenyl)diphenylsulfonium triflate focus on its reactivity with nucleophiles such as fluoride ions. These studies help elucidate its mechanism of action and efficiency in forming radiolabeled products. The compound's ability to release iodine upon reaction also highlights its potential utility in designing new synthetic pathways for iodinated compounds .

(4-Iodophenyl)diphenylsulfonium triflate shares structural similarities with other sulfonium salts but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameStructureUnique Features
(4-Fluorophenyl)diphenylsulfonium triflateContains fluorine instead of iodineMore stable under certain conditions
Triphenylsulfonium triflateLacks the iodophenyl substituentCommonly used but less reactive than iodinated derivatives
(4-Methoxyphenyl)diphenylsulfonium triflateContains methoxy groupDifferent electronic properties affecting reactivity

The presence of iodine in (4-iodophenyl)diphenylsulfonium triflate enhances its reactivity and makes it particularly suitable for applications requiring high radiochemical yields, distinguishing it from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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